molecular formula C17H20Cl2N2O4 B6348939 4-(3,4-Dichlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326815-15-9

4-(3,4-Dichlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6348939
CAS No.: 1326815-15-9
M. Wt: 387.3 g/mol
InChI Key: XYSBGIGSRLQMHN-UHFFFAOYSA-N
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Description

This compound belongs to a class of spirodiazaspiro decane carboxylic acid derivatives characterized by a bicyclic core structure (1-oxa-4,8-diazaspiro[4.5]decane) with a benzoyl substituent at the 4-position and an alkyl group at the 8-position.

Properties

IUPAC Name

4-(3,4-dichlorobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20Cl2N2O4/c1-2-20-7-5-17(6-8-20)21(14(10-25-17)16(23)24)15(22)11-3-4-12(18)13(19)9-11/h3-4,9,14H,2,5-8,10H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYSBGIGSRLQMHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Variations in Benzoyl Substituents

The benzoyl group’s halogenation pattern and substitution position significantly affect molecular properties:

Compound Name Benzoyl Substituents Molecular Weight (g/mol) Key Features Reference
4-(3,4-Dichlorobenzoyl)-8-ethyl-...-3-carboxylic acid 3,4-dichloro ~356.7 (estimated*) High lipophilicity; potential enhanced target binding due to chlorine’s electron-withdrawing effects
4-(2-Chlorobenzoyl)-8-ethyl-...-3-carboxylic acid 2-chloro 352.81 Lower steric hindrance; altered electronic profile vs. 3,4-dichloro
4-(3,4-Difluorobenzoyl)-8-ethyl-...-3-carboxylic acid 3,4-difluoro ~338.3 (estimated) Reduced lipophilicity; potential improved solubility vs. chloro analogues
4-(2,4-Difluorobenzoyl)-8-methyl-...-3-carboxylic acid 2,4-difluoro 340.32 Methyl substituent reduces steric bulk; fluorine’s electronegativity may influence binding
4-(4-Chloro-2-fluorobenzoyl)-8-methyl-...-3-carboxylic acid 4-chloro-2-fluoro ~354.8 (estimated) Mixed halogen effects; methyl group may limit metabolic stability

*Estimated based on structural similarity to (352.81 g/mol for 2-chloro analogue).

Key Observations :

  • Chlorine vs. Fluorine : Chlorine increases molecular weight and lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. Fluorine, being smaller and more electronegative, often improves metabolic stability and target selectivity .
  • Ortho-substituted analogues (e.g., 2-chloro) may exhibit steric hindrance or altered binding modes .

Alkyl Substituent Variations at the 8-Position

The 8-position alkyl group (ethyl vs. methyl) impacts steric bulk and pharmacokinetics:

Compound Name 8-Position Substituent Molecular Weight (g/mol) Implications Reference
4-(3,4-Dichlorobenzoyl)-8-ethyl-...-3-carboxylic acid Ethyl ~356.7 Increased hydrophobicity and steric bulk; potential prolonged half-life
4-(3,4-Dichlorobenzoyl)-8-methyl-...-3-carboxylic acid Methyl ~342.7 (estimated) Reduced steric hindrance; faster metabolic clearance
4-(2,4-Difluorobenzoyl)-8-methyl-...-3-carboxylic acid Methyl 340.32 Compact structure; may enhance solubility but reduce target affinity

Key Observations :

  • Ethyl vs. Methyl: Ethyl groups enhance lipophilicity and may prolong in vivo residence time due to slower hepatic clearance. Methyl groups, being smaller, often improve solubility and reduce nonspecific binding .

Discontinued Analogues and Stability Considerations

  • Bromine’s larger atomic radius may disrupt binding or increase toxicity .
  • 4-(2-Chlorobenzoyl)-8-ethyl-...-3-carboxylic acid (CAS 1326813-87-9): Marketed as a research chemical, suggesting acceptable stability for laboratory use .

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